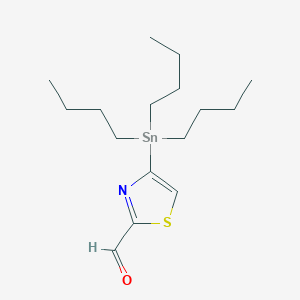

2-Formyl-4-(tributylstannyl)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-tributylstannyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNXZUKRZWHDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NOSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586025 | |

| Record name | 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231278-14-1 | |

| Record name | 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Formyl-4-(tributylstannyl)thiazole

Foreword: The Strategic Importance of Bifunctional Thiazoles in Modern Drug Discovery

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in pharmaceuticals stems from its ability to engage in a variety of biological interactions, often acting as a key pharmacophore. The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. In this context, 2-Formyl-4-(tributylstannyl)thiazole emerges as a highly valuable and versatile building block for drug discovery and development professionals.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It is designed for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique reactivity of this bifunctional reagent in their synthetic endeavors. The methodologies and analytical data presented herein are grounded in established chemical principles and are intended to provide a practical and scientifically rigorous resource.

Introduction to this compound: A Bifunctional Linchpin

This compound, with the chemical formula C16H29NOSSn and a molecular weight of 402.17 g/mol , is a unique heterocyclic compound that features two distinct reactive sites: a formyl group at the 2-position and a tributylstannyl moiety at the 4-position. This dual functionality makes it an exceptionally useful intermediate for the construction of complex molecular architectures.

The aldehyde at the C-2 position serves as a versatile handle for a wide array of chemical transformations, including but not limited to, reductive amination, oxidation to a carboxylic acid, Wittig reactions, and the formation of various heterocyclic systems. The tributylstannyl group at the C-4 position is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction allows for the formation of carbon-carbon bonds with a high degree of precision and functional group tolerance, enabling the introduction of diverse aryl, heteroaryl, and vinyl substituents at this position.[1][2]

The strategic and orthogonal reactivity of these two functional groups allows for a stepwise and controlled elaboration of the thiazole scaffold, providing a powerful tool for the synthesis of novel compounds with potential therapeutic applications.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is best approached through a multi-step sequence that first establishes the thiazole core, followed by the sequential introduction of the tributylstannyl and formyl groups. This strategy allows for greater control over the regioselectivity of the functionalization. A plausible and efficient synthetic route is outlined below.

Step 1: Synthesis of the Thiazole Ring via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole nucleus.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of a simple thiazole precursor, one could react chloroacetaldehyde with thioformamide.

Experimental Protocol: Synthesis of Thiazole

Materials:

-

Chloroacetaldehyde (50% aqueous solution)

-

Thioformamide

-

Ethanol

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 eq) in ethanol.

-

To this solution, add chloroacetaldehyde (1.1 eq) dropwise at room temperature.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrogen chloride formed during the reaction.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude thiazole.

-

Purify the crude product by distillation or column chromatography.

Step 2: Regioselective Stannylation at the C4-Position

The introduction of the tributylstannyl group at the C4-position of the thiazole ring can be achieved through a deprotonation-stannylation sequence. The C4-proton of thiazole is more acidic than the C2 and C5 protons, allowing for its selective removal by a strong base, followed by quenching with a tributyltin electrophile.

Experimental Protocol: Synthesis of 4-(Tributylstannyl)thiazole

Materials:

-

Thiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu3SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add thiazole (1.0 eq) to the cooled THF.

-

Slowly add n-butyllithium (1.05 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(tributylstannyl)thiazole.[5]

Step 3: Formylation at the C2-Position

The final step involves the introduction of the formyl group at the C2-position. This can be accomplished by another directed lithiation at the C2-position, which is now the most acidic site, followed by reaction with a suitable formylating agent such as N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(Tributylstannyl)thiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-(tributylstannyl)thiazole (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.05 eq) dropwise, maintaining the low temperature. Stir for 1 hour.

-

Add anhydrous N,N-dimethylformamide (1.2 eq) to the reaction mixture and stir for an additional 2 hours at -78 °C.

-

Allow the reaction to warm to room temperature and stir for another hour.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude oil by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Organolithium and organotin reagents are highly reactive towards oxygen and moisture. Therefore, all reactions involving these reagents must be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents to prevent decomposition and ensure high yields.

-

Low Temperature: The lithiation steps are performed at -78 °C to control the exothermicity of the reaction and to prevent side reactions, such as decomposition of the lithiated intermediates.

-

Regioselectivity: The order of the stannylation and formylation steps is crucial. Stannylation is directed to the C4 position of the parent thiazole due to its higher acidity. Subsequent lithiation for formylation occurs at the C2 position, which becomes the most acidic proton after the C4 position is blocked.

Diagram of the Synthetic Workflow:

Sources

Spectroscopic Data for 2-Formyl-4-(tributylstannyl)thiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-4-(tributylstannyl)thiazole is a key organometallic intermediate in organic synthesis, particularly in the construction of complex heterocyclic molecules. Its utility lies in the strategic placement of a reactive aldehyde group and a versatile tributylstannyl moiety on the thiazole core. This arrangement allows for sequential and site-selective modifications, making it a valuable building block in medicinal chemistry and materials science. The formyl group serves as a handle for elaboration into various functional groups, while the tributylstannyl group is a linchpin for cross-coupling reactions, most notably the Stille coupling.

A thorough understanding of the spectroscopic properties of this compound is paramount for its effective use. Spectroscopic data provides the definitive structural confirmation, enables reaction monitoring, and allows for the assessment of purity. This guide, while aiming to be comprehensive, is constrained by the limited availability of public-domain experimental data for this specific compound. The following sections will detail the expected spectroscopic characteristics based on the known properties of its constituent functional groups and related structures.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound is characterized by a central thiazole ring substituted at the 2-position with a formyl (aldehyde) group and at the 4-position with a tributyltin group.

Figure 1. Chemical structure of this compound.

Based on this structure, the following spectroscopic signatures can be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of the tributylstannyl group. The protons on the butyl chains will give rise to a series of overlapping multiplets in the upfield region (approximately 0.9-1.7 ppm). The key diagnostic signals will be:

-

Aldehydic Proton: A singlet in the downfield region, typically between 9.5 and 10.5 ppm. This is a highly characteristic signal for an aldehyde.

-

Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring, expected to appear in the aromatic region (around 7.5-8.5 ppm).

¹³C NMR: The carbon NMR spectrum will show signals for the thiazole ring, the formyl group, and the four distinct carbons of the tributyl groups.

-

Carbonyl Carbon: A signal in the highly deshielded region of the spectrum, typically between 180 and 200 ppm, corresponding to the aldehyde carbonyl carbon.

-

Thiazole Carbons: Three signals for the thiazole ring carbons. The carbon bearing the formyl group (C2) and the carbon bearing the stannyl group (C4) will be significantly deshielded. The C5 carbon will appear at a more upfield chemical shift.

-

Butyl Carbons: Four distinct signals for the butyl chains attached to the tin atom, typically appearing in the upfield region of the spectrum (approximately 10-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ is expected for the carbonyl group of the aromatic aldehyde.

-

C-H Stretch (Aldehyde): A weak but sharp band may be observed around 2720-2820 cm⁻¹ for the C-H stretch of the aldehyde proton.

-

C=N and C=C Stretches: Absorptions corresponding to the stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected in the 1400-1600 cm⁻¹ region.

-

C-H Stretches (Alkyl): Strong absorptions in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the butyl groups.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₆H₂₉NOSSn). Due to the isotopic distribution of tin, this peak will be accompanied by a characteristic pattern of satellite peaks.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of butyl groups from the tin atom and cleavage of the formyl group.

Experimental Protocols for Spectroscopic Analysis

While specific experimental data is not available, the following are generalized protocols for acquiring the spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of approximately 0 to 220 ppm.

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Figure 2. A generalized workflow for NMR data acquisition and processing.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared. Attenuated Total Reflectance (ATR) is a modern and convenient alternative that requires minimal sample preparation.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or salt plates.

-

Record the spectrum of the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Introduction: Depending on the instrumentation, the sample can be introduced via direct infusion, or coupled to a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

References

Due to the absence of specific literature providing the spectroscopic data for this compound, a conventional reference list with links to such data cannot be provided. The information presented is based on established principles of spectroscopic interpretation for the functional groups and structural motifs present in the molecule. For general principles of spectroscopic techniques, the following are authoritative resources:

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to 2-Formyl-4-(tributylstannyl)thiazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Formyl-4-(tributylstannyl)thiazole. As a bifunctional reagent, this compound serves as a valuable building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science. This document offers in-depth insights into its reactivity, detailed experimental protocols for its use in Stille cross-coupling reactions, and crucial safety information for its handling and disposal. The content is structured to provide both foundational knowledge and practical guidance for researchers and professionals in the field of drug development and chemical synthesis.

Introduction: The Strategic Importance of Bifunctional Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active natural products. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of modern drug design. Bifunctional reagents, possessing two distinct reactive sites, offer a streamlined and atom-economical approach to the synthesis of complex molecules.[1] They enable the sequential or orthogonal introduction of different molecular fragments, rapidly building molecular complexity from simple precursors.

This compound is a prime example of such a strategic bifunctional building block. It uniquely combines the electrophilic reactivity of a formyl group at the C2 position with the nucleophilic character of a tributylstannyl moiety at the C4 position. This arrangement allows for a diverse range of chemical transformations, making it a highly sought-after intermediate in the synthesis of polysubstituted thiazoles.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is paramount for its effective use and characterization in a laboratory setting.

Physical Properties

| Property | Value |

| CAS Number | 231278-14-1 |

| Molecular Formula | C₁₆H₂₉NOSSn |

| Molecular Weight | 402.17 g/mol |

| Boiling Point | 424.37 °C |

| Flash Point | 210.45 °C |

Spectroscopic Characterization

-

¹H NMR:

-

A singlet for the aldehydic proton (CHO) in the downfield region, typically around δ 9.5-10.5 ppm.

-

A singlet for the C5-H of the thiazole ring, likely between δ 7.5-8.5 ppm.

-

A series of multiplets in the upfield region (δ 0.8-1.7 ppm) corresponding to the protons of the three n-butyl groups attached to the tin atom.

-

-

¹³C NMR:

-

A resonance for the aldehydic carbon (CHO) in the range of δ 180-190 ppm.

-

Signals for the thiazole ring carbons, with the C=N carbon appearing further downfield.

-

A set of four distinct signals for the carbons of the n-butyl groups.

-

-

Infrared (IR) Spectroscopy:

-

A strong C=O stretching vibration for the aldehyde group, typically observed around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the alkyl chains of the tributylstannyl group just below 3000 cm⁻¹.

-

Characteristic C=N and C-S stretching vibrations from the thiazole ring.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Characteristic isotopic patterns for tin (Sn) will be readily observable.

-

Fragmentation patterns may include the loss of butyl groups and other characteristic fragments of the thiazole core.

-

Synthesis of this compound: A Plausible Approach

A definitive, published protocol for the synthesis of this compound is not widely available. However, a logical and plausible synthetic route can be devised based on established methodologies for the synthesis of substituted thiazoles and organostannanes. The following represents a hypothetical, yet chemically sound, multi-step synthesis.

Proposed Synthetic Pathway

Sources

An In-Depth Technical Guide to the Stability and Storage of Organostannylthiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Lability of Organostannylthiazoles

Organostannylthiazoles, particularly derivatives such as 2-(tributylstannyl)thiazole, are invaluable reagents in modern organic synthesis. Their primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, which enables the formation of carbon-carbon bonds with a high degree of control and functional group tolerance.[1] The thiazole ring is a key structural motif in numerous biologically active compounds and pharmaceuticals, making stannylated thiazoles critical building blocks in drug discovery and development.[2]

However, the synthetic power of these organometallic compounds is intrinsically linked to their chemical instability. The carbon-tin (C-Sn) bond, while stable enough for isolation and storage under appropriate conditions, is susceptible to cleavage by various pathways, including hydrolysis, thermal decomposition, and photolysis. This guide provides a comprehensive technical overview of the factors governing the stability of organostannylthiazoles, detailed protocols for their proper storage and handling, and analytical methodologies for assessing their purity and degradation over time. Understanding these principles is paramount to ensuring the reliability and reproducibility of synthetic procedures that rely on these potent intermediates.

I. Fundamental Principles of Organostannylthiazole Stability

The stability of an organostannylthiazole is primarily dictated by the nature of the C-Sn bond. This bond is significantly longer and more polarized than a carbon-carbon bond, leading to lower bond dissociation energy and a higher susceptibility to both electrophilic and nucleophilic attack.[3] The presence of the thiazole ring, an electron-rich heterocyclic system, further influences the reactivity and stability of the molecule.

Key Factors Influencing Stability:

-

Atmospheric Exposure: Organostannylthiazoles are sensitive to atmospheric oxygen and moisture.[1] Oxidation can lead to the formation of tin oxides, while hydrolysis results in the cleavage of the C-Sn bond.

-

Temperature: Elevated temperatures can induce thermal decomposition, often through radical mechanisms, leading to the formation of metallic tin and various organic byproducts.[4]

-

Light Exposure: The C-Sn bond is susceptible to photolytic cleavage, a process that can be initiated by exposure to UV or even ambient laboratory light.[1][5] This degradation pathway often proceeds via radical intermediates.

-

pH: Both acidic and basic conditions can promote the cleavage of the C-Sn bond.[1] Acid-catalyzed protodestannylation is a common degradation pathway.

II. Degradation Pathways and Mechanisms

Understanding the mechanisms through which organostannylthiazoles degrade is crucial for developing effective storage and handling strategies. The primary degradation pathways are hydrolysis (protodestannylation), thermal decomposition, and photolysis.

A. Hydrolysis and Protodestannylation

Hydrolysis, particularly under acidic conditions, is a significant degradation pathway for organostannylthiazoles. This reaction, often termed protodestannylation, involves the cleavage of the C-Sn bond by a proton source, yielding the parent thiazole and a trialkyltin hydroxide or salt. While organotin compounds generally have low solubility in water, trace amounts of moisture, especially in the presence of acid, can lead to significant degradation over time.[1]

The mechanism is believed to proceed via an electrophilic attack by a proton on the carbon atom bearing the stannyl group, proceeding through a transition state where the positive charge is stabilized by the molecule.[6]

Caption: Proposed mechanism of acid-catalyzed protodestannylation.

B. Thermal Decomposition

While specific kinetic data for organostannylthiazoles are not widely available, the thermal decomposition of organotin compounds, in general, is known to proceed via radical mechanisms, particularly at elevated temperatures.[4] The process is initiated by the homolytic cleavage of the C-Sn bond, generating a thiazolyl radical and a trialkylstannyl radical. These reactive intermediates can then undergo a variety of subsequent reactions, including hydrogen abstraction and dimerization.

Caption: Generalized radical pathway for thermal decomposition.

C. Photochemical Decomposition

Exposure to light, particularly in the UV spectrum, can induce the cleavage of the C-Sn bond.[5] The mechanism is often a radical process initiated by the absorption of a photon, leading to the formation of a thiazolyl radical and a trialkylstannyl radical, similar to thermal decomposition.[5][7] The presence of photosensitizers can accelerate this process.

III. Recommended Storage and Handling Protocols

Given their sensitivity, stringent storage and handling procedures are mandatory to preserve the integrity of organostannylthiazoles.

A. Storage Conditions

Table 1: Recommended Storage Conditions for Organostannylthiazoles

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated)[1] | To minimize thermal decomposition and slow down hydrolytic processes. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Light | Amber vial or stored in the dark[1] | To prevent photolytic cleavage of the C-Sn bond. |

| Container | Tightly sealed, preferably with a septum cap | To maintain an inert atmosphere and prevent ingress of moisture and air. |

B. Handling Procedures

All manipulations of organostannylthiazoles should be performed using standard air-free techniques, such as a Schlenk line or in an inert atmosphere glovebox.

Step-by-Step Protocol for Transferring Organostannylthiazoles:

-

Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Use dry, degassed solvents.

-

Inert Atmosphere: The vial containing the organostannylthiazole should be under a positive pressure of inert gas.

-

Syringe Transfer: Use a clean, dry, gas-tight syringe that has been flushed with inert gas.

-

Withdrawal: Pierce the septum of the reagent vial with the syringe needle and withdraw the desired volume of the liquid. It is good practice to also insert a needle connected to an inert gas line to maintain positive pressure within the vial.

-

Dispensing: Quickly transfer the reagent to the reaction vessel, which should also be under an inert atmosphere. Dispense the liquid below the surface of the solvent in the reaction flask if possible.

-

Quenching: After use, the syringe and needle should be immediately quenched by rinsing with a suitable solvent (e.g., acetone) and then water to hydrolyze any residual organostannane.

Caption: Workflow for the safe handling of organostannylthiazoles.

IV. Analytical Methods for Stability and Purity Assessment

Regularly assessing the purity of organostannylthiazoles is essential for consistent reaction outcomes. Several analytical techniques can be employed to monitor for degradation products.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile degradation products. However, due to the relatively low volatility and potential thermal lability of some organostannylthiazoles, derivatization may be necessary to improve their chromatographic properties.[8][9]

Illustrative GC-MS Protocol for Organotin Analysis:

-

Sample Preparation: Dissolve a known amount of the organostannylthiazole sample in an appropriate solvent (e.g., hexane).

-

Derivatization (if necessary): For the analysis of hydrolytic degradation products (e.g., R3SnOH), derivatization to a more volatile species (e.g., by ethylation with sodium tetraethylborate) may be required.[5][10]

-

Injection: Inject an aliquot of the prepared sample into the GC-MS.

-

GC Separation: Use a suitable capillary column (e.g., a non-polar column like a DB-5ms) and a temperature program that allows for the separation of the parent compound from potential degradation products (e.g., thiazole, hexaalkyldistannoxane).

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect the characteristic isotopic pattern of tin. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[4]

B. High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with a mass spectrometer (LC-MS) or a UV detector, is an excellent method for analyzing the purity of organostannylthiazoles without the need for derivatization.[11][12] Reverse-phase HPLC is typically employed.

Illustrative HPLC-UV/MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the organostannylthiazole in a suitable solvent (e.g., acetonitrile or methanol).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (both may contain a small amount of formic acid or ammonium formate to improve peak shape and ionization in MS).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the thiazole ring absorbs (e.g., ~254 nm) and/or MS detection.

-

-

Analysis: The appearance of new peaks with shorter retention times (more polar compounds) is indicative of degradation (e.g., the formation of thiazole or tin hydroxides).

C. Quantitative Nuclear Magnetic Resonance (qNMR)

¹H NMR spectroscopy is a powerful, non-destructive technique for assessing the purity of organostannylthiazoles and quantifying degradation over time.[13][14] By integrating the signals of the parent compound against a stable internal standard of known concentration, the absolute purity can be determined.[15]

Illustrative qNMR Protocol:

-

Sample Preparation: Accurately weigh a sample of the organostannylthiazole and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. Add a known volume of a deuterated solvent (e.g., CDCl₃).

-

NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., a long relaxation delay, typically 5 times the longest T₁).

-

Data Processing: Carefully phase and baseline correct the spectrum.

-

Quantification: Integrate a well-resolved signal of the organostannylthiazole and a signal from the internal standard. The purity can be calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the standard

-

Caption: Overview of analytical workflows for organostannylthiazole analysis.

V. Conclusion and Best Practices

Organostannylthiazoles are indispensable tools in synthetic chemistry, but their successful application hinges on a thorough understanding and mitigation of their inherent instability. By adhering to strict protocols for storage and handling under inert, cold, and dark conditions, their shelf-life can be maximized. Regular purity assessment using appropriate analytical techniques such as HPLC, GC-MS, or qNMR is a critical component of quality control, ensuring the reliability of synthetic transformations. A proactive approach to managing the stability of these reagents will ultimately lead to more robust and reproducible scientific outcomes in research and drug development.

References

- Sun, J., et al. (2014). Photoinduced HBr-catalyzed C–Si bond cleavage of benzylsilanes and their subsequent oxidation into benzoic acids with air as the terminal oxidant. Organic Chemistry Frontiers, 1.

- Still, W. C. (1977). Stannylation/destannylation. New syntheses of carbonyl compounds via organotin intermediates. Journal of the American Chemical Society, 99(14), 4836–4838.

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.).

- Still, W. C. (1977). Stannylation/destannylation. New syntheses of carbonyl compounds via organotin intermediates. Journal of the American Chemical Society.

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid

- Kinetics of Protodestannylation of Substituted Vinylstannanes. (n.d.).

- Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. (n.d.).

- Organostannane addition. (n.d.). Wikipedia.

- Pauli, G. F., et al. (n.d.).

- Critical Annotations to the Use of Azole Antifungals for Plant Protection. (n.d.). PMC - NIH.

- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.).

- Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. (n.d.). PMC - NIH.

- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). PMC - NIH.

- Cleavage of the Tin—Carbon Bond. (n.d.).

- Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (n.d.). MDPI.

- Simultaneous 19F-1H medium resolution NMR spectroscopy for online reaction monitoring. (n.d.). PubMed.

- An In-Depth Technical Guide on the Reactivity and Stability of 5-(tributylstannyl)thiazole. (n.d.). Benchchem.

- Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis. (n.d.). PMC.

- Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Arom

- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). PubMed.

- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.).

- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent.

- Formation and cleavage of carbon-tin bonds. (n.d.). The University of Queensland.

- Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental m

- Synthesis of aryl trimethylstannanes from aryl halides: an efficient photochemical method. (n.d.).

- Thiazole(288-47-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Resurgence and Repurposing of Antifungal Azoles by Transition Metal Coordin

- Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.).

- Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020). (n.d.). PubMed.

- Photolytic cleavage of Co–C bond: A mechanistic study for the formation of solvent coordinated cobalt(II) complex. (n.d.).

- THERMAL DEGRADATION ANALYSIS OF ORGANOTIN(IV) ESTERS. (n.d.). SID.

- Tributyl(3,3,3-trifluoro-1-propynyl)stannane as an Efficient Reagent for the Preparation of Various Trifluoromethylated Heterocyclic Compounds. (n.d.).

- Ploidy plasticity drives fungal resistance to azoles used in agriculture and clinics. (n.d.). PLOS Biology.

- 1 Fundamental Reactions to Cleave Carbon–Carbon 𝛔-Bonds with Transition Metal Complexes. (n.d.). Wiley-VCH.

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI.

- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).

- Preparation of aryl stannanes via aryl radicals. (n.d.).

- Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (n.d.).

- New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones. (n.d.). PubMed.

- A Review of Organotin Compounds: Chemistry and Applic

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Critical Annotations to the Use of Azole Antifungals for Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Transformation of Organostannanes Based on Photocleavage of C-Sn Bond via Single Electron Transfer Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of aryl trimethylstannanes from aryl halides: an efficient photochemical method - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. jfda-online.com [jfda-online.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. d-nb.info [d-nb.info]

- 12. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. analytik.news [analytik.news]

- 14. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Reactivity of the Formyl Group in Stannylated Thiazoles

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, and its functionalization is critical for the development of novel therapeutics. Stannylated thiazoles, particularly those bearing a formyl group, represent a class of exceptionally versatile bifunctional intermediates. These molecules offer two orthogonal points for chemical elaboration: the tributylstannyl group, amenable to palladium-catalyzed Stille cross-coupling reactions, and the formyl group, which can undergo a wide array of carbonyl chemistry. This guide provides an in-depth analysis of the chemoselective reactivity of the formyl group in the presence of a stannyl moiety on the thiazole core. We will explore the underlying electronic principles governing this reactivity, detail field-proven protocols for key transformations, and present a strategic framework for the stepwise functionalization of these powerful building blocks.

Introduction: The Strategic Value of Bifunctional Thiazoles

Thiazole-containing compounds are integral to numerous clinically approved drugs, exhibiting a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1] The ability to precisely and efficiently construct complex molecular architectures around a thiazole core is therefore of paramount importance in drug discovery.

The introduction of both a trialkylstannyl group (e.g., tributylstannyl) and a formyl group onto the thiazole ring creates a powerful synthetic intermediate. The stannane serves as a handle for robust and versatile carbon-carbon bond formation via the Stille cross-coupling reaction, which is renowned for its exceptional tolerance of sensitive functional groups, including aldehydes.[2][3] Concurrently, the formyl group provides a gateway to a vast landscape of chemical transformations, such as olefinations, reductions, oxidations, and reductive aminations.

The central challenge and opportunity lie in controlling the chemoselectivity of these transformations. Can the formyl group be modified while leaving the stannyl moiety intact for a subsequent coupling reaction? Conversely, can a Stille coupling be performed without affecting the aldehyde? This guide demonstrates that with a rational choice of reaction conditions, a high degree of orthogonal control is not only possible but synthetically reliable.

Mechanistic Insights: The Electronic Interplay of Formyl and Stannyl Groups

The reactivity of a stannylated thiazole aldehyde is governed by the electronic properties of the thiazole ring and the opposing effects of the two substituents.

-

The Thiazole Ring: As a five-membered aromatic heterocycle, the thiazole ring has distinct electronic characteristics. The nitrogen atom is electron-withdrawing (inductive effect), while the sulfur atom can act as a π-electron donor. This creates positions with varying electron densities, influencing the reactivity of attached functional groups.

-

Formyl Group (-CHO): The aldehyde is a strong electron-withdrawing group, acting through both resonance and induction. It deactivates the aromatic ring towards electrophilic attack and renders the carbonyl carbon highly electrophilic, making it susceptible to attack by nucleophiles.

-

Tributylstannyl Group (-SnBu₃): The stannyl group is generally considered to be electron-donating through a hyperconjugative effect. This increases the electron density of the thiazole ring, which can influence the rate and regioselectivity of subsequent reactions.

This electronic push-pull system is key to understanding the molecule's reactivity. The electron-donating stannyl group can subtly enhance the nucleophilicity of the thiazole ring, while the electron-withdrawing formyl group makes the carbonyl carbon a prime target for nucleophilic attack. Crucially, the C-Sn bond and the C=O bond possess fundamentally different chemical natures, which is the foundation for their orthogonal reactivity.

Orthogonal Reactivity: Stille Coupling in the Presence of a Formyl Group

A primary application of stannylated thiazoles is their participation in palladium-catalyzed Stille cross-coupling reactions to form C-C bonds.[2] A key advantage of the Stille reaction is its remarkable functional group tolerance, which often extends to unprotected aldehydes.[3]

Causality Behind Experimental Choices:

The success of performing a Stille coupling without affecting the formyl group hinges on the choice of catalyst, ligands, and additives. The palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) operates through a catalytic cycle that involves oxidative addition, transmetalation, and reductive elimination.[2] These steps are highly specific to the C-X (where X is a halide or triflate) and C-Sn bonds and do not typically involve the carbonyl group of the aldehyde under standard conditions. The use of anhydrous, degassed solvents is critical to prevent side reactions and catalyst deactivation. Additives like copper(I) iodide (CuI) can sometimes accelerate the transmetalation step, often leading to milder reaction conditions and higher yields.[4]

Protocol 1: Stille Coupling of 5-(Tributylstannyl)thiazole-2-carbaldehyde

This protocol describes a general procedure for the coupling of a stannylated thiazole aldehyde with an aryl halide.

Materials:

-

5-(Tributylstannyl)thiazole-2-carbaldehyde

-

Aryl halide (e.g., 4-iodoanisole)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous, degassed toluene or DMF

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq) and Pd(PPh₃)₄ (5 mol%).

-

Solvent and Reagent Addition: Add anhydrous, degassed toluene (approx. 0.1 M concentration) via syringe. Stir for 10 minutes at room temperature.

-

Add Stannane: Add a solution of 5-(tributylstannyl)thiazole-2-carbaldehyde (1.1 eq) in toluene dropwise.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as a filterable solid.[4] Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-thiazole-2-carbaldehyde.

| Aryl Halide Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₄ (5) | Toluene | 100 | 16 | ~85% |

| 2-Bromopyridine | Pd₂(dba)₃ (2.5) / P(o-tol)₃ (10) | DMF | 90 | 18 | ~78% |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | Toluene | 90 | 12 | ~90% |

| Note: Yields are representative and will vary based on the specific substrates and precise reaction conditions. |

Chemoselective Transformations of the Formyl Group

The true synthetic power of stannylated thiazole aldehydes is realized when the formyl group is selectively transformed, preserving the stannyl moiety for a subsequent Stille coupling. This allows for the construction of more complex side chains before attaching the core scaffold to another part of a target molecule.

Olefination via Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[5] Its chemoselectivity is excellent; the reaction of a phosphonium ylide with an aldehyde is highly specific and occurs under conditions that do not affect the C-Sn bond.[6]

Causality Behind Experimental Choices: The Wittig reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon.[5] The choice of base for generating the ylide from its corresponding phosphonium salt is crucial. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts), strong bases like n-butyllithium or sodium hydride are required. For stabilized ylides (e.g., those containing an ester group), weaker bases like sodium methoxide or even triethylamine can be sufficient.[6] The reaction is typically run at low to ambient temperatures, which further ensures that the thermally stable C-Sn bond remains untouched.

Protocol 2: Wittig Olefination of 2-Formyl-5-(tributylstannyl)thiazole

Materials:

-

2-Formyl-5-(tributylstannyl)thiazole

-

(Methyl)triphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Ylide Formation: In a flame-dried flask under argon, suspend (methyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C.

-

Deprotonation: Add n-BuLi (1.1 eq) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir at 0 °C for 30 minutes.

-

Aldehyde Addition: Cool the ylide solution to -78 °C. Add a solution of 2-formyl-5-(tributylstannyl)thiazole (1.0 eq) in THF dropwise.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quenching and Workup: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

Purification: Purify the crude product by silica gel chromatography to isolate the 2-alkenyl-5-(tributylstannyl)thiazole. The triphenylphosphine oxide byproduct is typically more polar and can be readily separated.

Reduction to an Alcohol

The reduction of the formyl group to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is an exceptionally mild and chemoselective reducing agent, perfect for this purpose. It readily reduces aldehydes and ketones but does not affect the C-Sn bond or other less reactive functional groups like esters or amides.[7][8]

Causality Behind Experimental Choices: Sodium borohydride delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves as the proton source to quench the resulting alkoxide intermediate.[7] The mildness, low cost, and high chemoselectivity of NaBH₄ make it the ideal reagent for this transformation, avoiding the need for more powerful (and less selective) reducing agents like lithium aluminum hydride (LiAlH₄).

Protocol 3: NaBH₄ Reduction of 2-Formyl-5-(tributylstannyl)thiazole

Materials:

-

2-Formyl-5-(tributylstannyl)thiazole

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

Step-by-Step Methodology:

-

Setup: Dissolve 2-formyl-5-(tributylstannyl)thiazole (1.0 eq) in methanol at room temperature.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.5 eq) portion-wise, controlling any effervescence.

-

Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours. Monitor by TLC.

-

Workup: Carefully add water to quench the excess NaBH₄. Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 2-(hydroxymethyl)-5-(tributylstannyl)thiazole is often pure enough for the next step, but can be purified by column chromatography if necessary.

Oxidation to a Carboxylic Acid

Oxidizing the formyl group to a carboxylic acid provides another critical functional handle. While many strong oxidants could potentially cleave the C-Sn bond, mild and selective methods are available. A common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger like 2-methyl-2-butene.

Causality Behind Experimental Choices: The Pinnick oxidation is highly chemoselective for aldehydes.[9] It proceeds under mildly acidic conditions and converts the aldehyde to a carboxylic acid without over-oxidation or affecting other sensitive groups. The use of a buffer is important to maintain the optimal pH, and the scavenger prevents the formation of reactive chlorine species that could lead to side reactions.

Protocol 4: Oxidation of 2-Formyl-5-(tributylstannyl)thiazole

Materials:

-

2-Formyl-5-(tributylstannyl)thiazole

-

Sodium chlorite (NaClO₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

2-Methyl-2-butene

-

tert-Butanol and water

Step-by-Step Methodology:

-

Setup: Dissolve the stannylated aldehyde (1.0 eq) in tert-butanol. Add 2-methyl-2-butene (4.0 eq).

-

Oxidant Solution: In a separate flask, prepare an aqueous solution of sodium chlorite (3.0 eq) and NaH₂PO₄ (3.0 eq).

-

Reaction: Add the aqueous oxidant solution to the aldehyde solution at room temperature. Stir vigorously for 4-6 hours.

-

Workup: Quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture to pH 3-4 with 1M HCl.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-(tributylstannyl)thiazole-2-carboxylic acid. Purify as needed by chromatography or recrystallization.

Stepwise Functionalization Strategy

The orthogonal reactivity described above enables a powerful, stepwise approach to complex molecule synthesis. A typical workflow involves an initial transformation of the formyl group, followed by a Stille cross-coupling reaction.

Conclusion

Stannylated thiazole aldehydes are robust and highly versatile intermediates for the synthesis of complex, biologically relevant molecules. The formyl and stannyl groups exhibit excellent orthogonal reactivity, allowing for their selective and sequential manipulation. By understanding the electronic nature of the thiazole scaffold and applying the appropriate chemoselective reaction conditions detailed in this guide, researchers can confidently execute multi-step synthetic sequences. The ability to first elaborate the formyl group through reliable protocols (olefination, reduction, oxidation) and then perform a subsequent Stille cross-coupling provides a powerful and efficient strategy for accessing novel chemical space in drug discovery and development.

References

-

Arshad, M. (2017). Thiazole: A versatile standalone moiety contributing to the development of various drugs and biologically active agents. Molecules, 22(5), 785. [Link]

-

Wikipedia contributors. (2024). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

-

Gomha, S. M., et al. (2015). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 20(3), 4785-4817. [Link]

-

Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Bach, T., & Heuser, S. (2001). Synthesis of 2,4′-Bithiazoles by a Sequence of Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 66(19), 6609-6612. [Link]

-

Glass, B. P., & Daugulis, O. (2009). Copper-Catalyzed Arylation of Thiazole and Other Heterocycle C−H Bonds. Organic Letters, 11(19), 4334-4337. [Link]

-

Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

-

Glasspoole, B. W., & Crudden, C. M. (2010). Stereospecific cross-coupling of secondary organoboronates. Accounts of Chemical Research, 43(10), 1317-1327. [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

-

Glass, C. T., et al. (2012). An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones. ACS Combinatorial Science, 14(3), 183-188. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

role of 2-Formyl-4-(tributylstannyl)thiazole in medicinal chemistry

An In-depth Technical Guide to the Role of 2-Formyl-4-(tributylstannyl)thiazole in Medicinal Chemistry

Executive Summary

This compound, CAS No. 231278-14-1, is a highly versatile bifunctional reagent that has emerged as a cornerstone in modern medicinal chemistry.[1] Its strategic value lies in the orthogonal reactivity of its two functional groups: a formyl group at the C2 position and a tributylstannyl moiety at the C4 position of the thiazole ring. This unique architecture allows for the sequential and highly controlled elaboration of the thiazole scaffold, a privileged structure in numerous biologically active compounds.[1][2] The tributylstannyl group serves as a powerful handle for introducing molecular diversity via palladium-catalyzed Stille cross-coupling reactions, while the formyl group provides a gateway for a wide array of subsequent chemical transformations. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, application, and critical handling protocols for this pivotal building block, underscoring its role in streamlining the synthesis of complex therapeutic candidates.

The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that is a prominent feature in a multitude of natural products and synthetic pharmaceuticals.[2][3] Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, participating in crucial hydrogen bonding and non-covalent interactions with biological targets.[2] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

The power of this compound lies in its capacity as a bifunctional building block.[1] In complex molecule synthesis, such reagents are invaluable as they permit a programmed, stepwise construction of the target molecule. This approach significantly shortens synthetic sequences, enhances atom economy, and facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1][2]

Physicochemical Properties and Characterization

Accurate identification and confirmation of purity are paramount. The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 231278-14-1 | [6][7] |

| Molecular Formula | C₁₆H₂₉NOSSn | [6][7] |

| Molecular Weight | 402.17 g/mol | [6] |

| IUPAC Name | 4-(tributylstannyl)-1,3-thiazole-2-carbaldehyde | [1] |

| Boiling Point | 424.37 °C | [6] |

| Flash Point | 210.45 °C | [6] |

Spectroscopic Characterization:

-

¹H NMR: Expect characteristic signals for the formyl proton (singlet, ~9.8-10.1 ppm), the thiazole ring proton (singlet, ~7.5-8.0 ppm), and multiple signals in the aliphatic region (0.8-1.7 ppm) corresponding to the three butyl groups on the tin atom.

-

¹³C NMR: Key signals include the carbonyl carbon (~185 ppm), the thiazole ring carbons, and the aliphatic carbons of the butyl chains.

-

IR Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ is indicative of the aldehyde C=O stretch.

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly the use of organolithium reagents at low temperatures. The general strategy involves the formation of a thiazole precursor followed by regioselective stannylation at the C4 position.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Causality: This protocol relies on the selective deprotonation of the C4 proton of a thiazole precursor, which is more acidic than the C5 proton. The resulting lithiated intermediate is a potent nucleophile that readily reacts with the electrophilic tributyltin chloride. Cryogenic conditions (-78 °C) are essential to prevent side reactions and ensure regioselectivity.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add a solution of 2-formylthiazole (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.05 equiv) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Stannylation: Add tributyltin chloride (1.1 equiv) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via silica gel column chromatography. Expert Insight: Organotin byproducts can be difficult to separate. A solvent system of hexanes/ethyl acetate with 1% triethylamine is often effective. The triethylamine deactivates acidic sites on the silica gel, preventing decomposition of the tin reagent.

Core Application: Palladium-Catalyzed Stille Cross-Coupling

The primary utility of this compound in medicinal chemistry is its role as a nucleophilic partner in the Stille cross-coupling reaction.[8] This powerful C-C bond-forming reaction enables the attachment of diverse aryl or heteroaryl groups to the C4 position of the thiazole ring.[9]

The Stille Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol: Stille Coupling

Trustworthiness: This self-validating protocol includes an inert atmosphere to protect the Pd(0) catalyst from oxidation and uses degassed solvent to prevent quenching of reactive intermediates. Reaction progress is monitored by TLC to ensure completion before work-up.

-

Materials:

-

Reaction Setup: To a dry Schlenk tube, add the aryl halide, the palladium catalyst, and a magnetic stir bar.

-

Inert Atmosphere: Seal the tube and subject it to three cycles of vacuum followed by backfilling with Argon.[8] Causality: This is critical because the active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would halt the catalytic cycle.

-

Reagent Addition: Under a positive pressure of Argon, add the degassed solvent via syringe, followed by the this compound.

-

Reaction: Heat the mixture in an oil bath to 90-110 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) by observing the consumption of the starting aryl halide. Reaction times typically range from 4 to 24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF). Expert Insight: The KF wash is crucial for removing the toxic tributyltin halide byproduct by precipitating it as insoluble tributyltin fluoride, which can then be removed by filtration.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by silica gel chromatography to yield the desired 2-formyl-4-arylthiazole product.

Strategic Application in a Kinase Inhibitor Synthesis

To illustrate the power of this reagent, consider a synthetic strategy targeting a 2,4-disubstituted thiazole core, a common motif in kinase inhibitors.[2] The strategy leverages the orthogonal reactivity of the building block.

Caption: Logical workflow for synthesizing a kinase inhibitor core.

In this workflow, the Stille coupling is performed first to install the desired aryl group (often a hinge-binding element) at the C4 position. The resulting 2-formyl-4-arylthiazole intermediate retains the aldehyde, which is then used as a handle for a second, distinct transformation. A reductive amination reaction can then be employed to introduce an amine-containing side chain at the C2 position, a common feature for improving solubility and modulating target engagement. This sequential, controlled approach is a hallmark of modern synthetic strategy and is enabled directly by the bifunctional nature of this compound.

Critical Safety and Handling Protocols

Authoritative Grounding: Organotin compounds, particularly trialkyltin derivatives like tributyltin, are highly toxic.[10][11] Exposure can occur via inhalation, ingestion, or skin contact and can lead to severe irritation, neurotoxicity, and damage to the liver and kidneys.[11][12][13] Strict adherence to safety protocols is mandatory.

| Hazard Class | Description | Reference(s) |

| Acute Toxicity | Highly toxic by all routes of exposure. | [11] |

| Organ Toxicity | Can affect the central nervous system, liver, and kidneys. | [10][13] |

| Irritation | Causes irritation and potential burns to skin and eyes. | [11][12] |

| Reproductive Toxicity | Shown to cause reproductive effects in laboratory animals. | [11] |

Mandatory Handling Procedures:

-

Engineering Controls: All manipulations of this compound and its byproducts must be performed inside a certified chemical fume hood.[14]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear double-layered nitrile gloves.

-

Eye Protection: Chemical safety goggles and a full-face shield.

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

-

-

Spill Management: In the event of a spill, absorb the material with a spill pillow or absorbent material. Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Do not attempt to clean up large spills without specialized training.[11]

-

Waste Disposal:

-

All organotin-containing waste (reaction residues, contaminated silica gel, gloves, etc.) must be segregated into a dedicated, sealed hazardous waste container.

-

Aqueous waste from work-ups should be treated to precipitate tin compounds before disposal.

-

Never dispose of organotin waste down the drain. All disposal must comply with local, state, and federal regulations.[14]

-

Conclusion and Future Outlook

This compound is a testament to the power of rational reagent design in medicinal chemistry. Its bifunctional nature provides a robust platform for the efficient and controlled synthesis of complex 2,4-disubstituted thiazoles.[15] The reliability of the Stille coupling at the C4 position, combined with the versatile chemistry of the C2-formyl group, allows researchers to rapidly explore chemical space and optimize drug candidates. While the toxicity of organotin compounds necessitates stringent handling procedures, the synthetic advantages offered by this reagent remain significant. Future research may focus on developing solid-supported versions of this reagent to simplify purification or exploring alternative, "greener" cross-coupling technologies that avoid the use of tin. Nevertheless, for the foreseeable future, this compound will remain a key tool in the arsenal of the medicinal chemist.

References

- Benchchem. An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.

- Benchchem. This compound | 231278-14-1.

- Benchchem. 2-(Tributylstannyl)thiazole: Synthesis and Key Applications.

- Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.

- University of California, Berkeley. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).

- Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS.

-

Ames, J. et al. Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology. 2018. Available from: [Link]

- Benchchem. 5-(Tributylstannyl)thiazole: A Versatile Building Block for Bioactive Molecules.

- Echemi. This compound.

- INDOFINE Chemical Company. This compound | 231278-14-1.

- Benchchem. Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole.

-

National Center for Biotechnology Information. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. 2021. Available from: [Link]

-

PubMed. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. 2013. Available from: [Link]

-

Tarasenko, D. O., & Kotliar, V. M. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Functional Materials. 2021. Available from: [Link]

-

ResearchGate. Thiazole derivatives: prospectives and biological applications. 2024. Available from: [Link]

-

ResearchGate. Pharmaceutical perspectives of thiazole analogues: An overview. 2023. Available from: [Link]

-

National Center for Biotechnology Information. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. 2021. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | 231278-14-1 | INDOFINE Chemical Company [indofinechemical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to the Applications of 2-Formyl-4-(tributylstannyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 2-Formyl-4-(tributylstannyl)thiazole stands out as a preeminent example of such a reagent, offering a powerful combination of a reactive aldehyde and a versatile organometallic moiety within a single, stable heterocyclic scaffold. The thiazole ring itself is a privileged structure, found at the core of numerous natural products and FDA-approved drugs, prized for its unique electronic properties and ability to engage in crucial biological interactions.[1][2] This guide provides an in-depth exploration of the synthesis and applications of this compound, with a focus on empowering researchers to leverage its full synthetic potential.

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[3] This powerful carbon-carbon bond-forming reaction allows for the precise and efficient installation of the 2-formylthiazole unit onto a wide array of organic electrophiles. The tributylstannyl group at the 4-position provides a stable, yet reactive handle for transmetalation to a palladium center, while the formyl group at the 2-position serves as a versatile synthetic lever for subsequent chemical transformations. This bifunctionality enables convergent and modular synthetic strategies, accelerating the discovery and development of novel chemical entities.

Synthesis of this compound: A Step-by-Step Protocol

The efficient synthesis of this compound is a critical first step for its application. While various methods for the synthesis of functionalized thiazoles exist, a common and effective route to this specific building block involves a two-step process starting from a readily available thiazole precursor. The following protocol is a representative procedure based on established organometallic methodologies.

Part 1: Synthesis of 4-Bromo-2-formylthiazole

The initial step involves the regioselective bromination of 2-formylthiazole. This reaction introduces a halogen at the 4-position, which will subsequently be converted to the tributylstannyl group.

-

Reaction Scheme:

-

2-Formylthiazole + N-Bromosuccinimide (NBS) → 4-Bromo-2-formylthiazole

-

-

Detailed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-formylthiazole (1.0 eq.) in a suitable solvent mixture such as chloroform and acetic acid (5:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 4-bromo-2-formylthiazole.

-

Part 2: Stannylation of 4-Bromo-2-formylthiazole

The final step is the introduction of the tributylstannyl moiety at the 4-position via a palladium-catalyzed Stille cross-coupling reaction with a tin reagent.

-

Reaction Scheme:

-

4-Bromo-2-formylthiazole + Hexabutylditin → this compound

-

-

Detailed Protocol:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromo-2-formylthiazole (1.0 eq.), hexabutylditin (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

-

Add anhydrous and degassed toluene via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature.

-